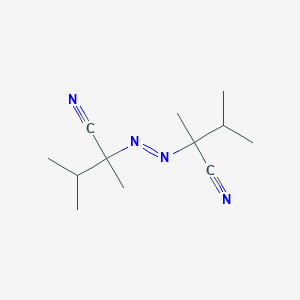
C13H12O4
Übersicht
Beschreibung
C13H12O4 is a chemical compound with the molecular formula this compound. It is a yellow solid with a molecular weight of 232.24 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
C13H12O4 can be synthesized through several methods. One common synthetic route involves the reaction of benzofuran with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of ethyl 3-benzofuran-2-yl-3-oxopropionate may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
C13H12O4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
C13H12O4 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-benzofuran-2-yl-3-oxopropionate involves its interaction with various molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
C13H12O4 can be compared with other benzofuran derivatives such as:
Benzofuran-2-carboxylic acid: Known for its anti-inflammatory properties.
2-(2-Benzofuranyl)acetic acid: Studied for its potential anti-cancer activity.
2-(Benzofuran-2-yl)ethanol: Investigated for its anti-oxidative effects.
These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications.
Eigenschaften
Molekularformel |
C13H12O4 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
ethyl 2-(1-benzofuran-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H12O4/c1-2-16-13(15)10(8-14)12-7-9-5-3-4-6-11(9)17-12/h3-8,10H,2H2,1H3 |
InChI-Schlüssel |
NXOVCSQFJLQIQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C=O)C1=CC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-Aminomethyl-2-(4-bromo-phenyl)-cyclopropyl]-methanol](/img/structure/B8658892.png)
![3-[3-(4-Isopropyl-phenyl)-ureido]-benzoic acid](/img/structure/B8658895.png)





